Home > Products > Screening Compounds P73275 > (Biotinyl-Gln1)-LHRH
(Biotinyl-Gln1)-LHRH - 218433-98-8

(Biotinyl-Gln1)-LHRH

Catalog Number: EVT-1802397
CAS Number: 218433-98-8
Molecular Formula: C65H92N20O15S
Molecular Weight: 1425.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

p-Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (Gonadotropin-Releasing Hormone / GnRH I / Luteinizing Hormone-Releasing Hormone)

Gonadotropin-releasing hormone (GnRH I), also known as luteinizing hormone-releasing hormone, is a hypothalamic decapeptide crucial for the hypothalamic-pituitary-gonadal axis. [] It stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, playing a central role in mammalian reproduction. [] GnRH analogues are utilized in assisted reproduction techniques and for treating hormone-dependent conditions. [, ] Notably, GnRH agonists can lead to desensitization of gonadotropin secretion, which finds application in treating hormone-dependent cancers. [, ]

Overview

(Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone is a biotinylated analog of the Luteinizing Hormone-Releasing Hormone, which plays a crucial role in regulating reproductive hormone release. The compound is synthesized to enhance the stability and bioavailability of Luteinizing Hormone-Releasing Hormone, making it useful in various scientific applications, particularly in studies involving receptor interactions and ligand screening.

Source

The compound is derived from the natural Luteinizing Hormone-Releasing Hormone, a decapeptide hormone produced in the hypothalamus. The biotinylation process involves attaching biotin to the peptide to facilitate its detection and purification.

Classification

(Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone falls under the category of peptide hormones and is classified as a synthetic analog of natural hormones. It is primarily used in biochemical research and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of (Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this process, amino acids are sequentially added to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the automated synthesis of peptides by using protected amino acids. The protection groups are removed at specific stages to allow for coupling reactions.
  2. Biotinylation: The biotin moiety is introduced during or after the synthesis process. Commonly, biotinylation can be achieved through reaction with biotin derivatives, such as biotin hydrazide or biotin-N-hydroxysuccinimide.
  3. Purification: After synthesis, high-performance liquid chromatography (HPLC) is utilized to purify the synthesized peptide, ensuring that only the desired product is obtained.
Molecular Structure Analysis

Structure

(Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone consists of a decapeptide backbone with a biotin group attached at one end. The structure can be represented as follows:

  • Peptide Sequence: The sequence includes a modification at the first position where glutamine (Gln) is substituted for the natural amino acid.

Data

  • Molecular Formula: C_{24}H_{38}N_{6}O_{7}S
  • Molecular Weight: Approximately 530.2 g/mol
  • Structural Features: The presence of the biotin moiety enhances solubility and facilitates binding to streptavidin-coated surfaces for various applications.
Chemical Reactions Analysis

Reactions

The synthesis of (Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone involves several key reactions:

  1. Coupling Reactions: Amino acids are coupled using activating agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  2. Biotin Attachment: The final step involves attaching the biotin group, which can be achieved through amide bond formation between the peptide and a biotin derivative.

Technical Details

  • Monitoring Reactions: Thin layer chromatography (TLC) and HPLC are employed to monitor reaction progress and purity.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield.
Mechanism of Action

Process

(Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone operates by binding to specific receptors in target tissues, mimicking the action of natural Luteinizing Hormone-Releasing Hormone. Upon binding, it activates intracellular signaling pathways that lead to the release of gonadotropins from the anterior pituitary gland.

Data

  • Receptor Interaction: The compound interacts with G protein-coupled receptors (GPCRs), specifically those that respond to gonadotropin-releasing hormone.
  • Biological Activity: Studies have shown that synthetic analogs can exhibit enhanced potency and prolonged action compared to their natural counterparts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal activity is often observed at physiological pH levels (around 7.4).
Applications

(Biotinyl-Gln1)-Luteinizing Hormone-Releasing Hormone has several important scientific uses:

  1. Receptor Binding Studies: Utilized in assays to study receptor-ligand interactions, particularly in GPCR research.
  2. Therapeutic Research: Investigated for potential applications in treating reproductive disorders by modulating hormone release.
  3. Diagnostic Tools: Employed in developing assays that utilize streptavidin-biotin interactions for detecting biomolecules.
Rationale for Development of Biotinylated LHRH Analogues

Strategic Biotinylation in Peptide Hormone Engineering

Biotin conjugation to luteinizing hormone-releasing hormone (LHRH) represents a targeted strategy to enhance the physicochemical and functional properties of this decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The selection of glutamine (Gln) at position 1 for biotin modification is underpinned by rigorous structure-activity relationship studies. This site minimizes interference with the receptor-binding core (residues 1–3) while enabling conjugation without disrupting the C-terminal amide essential for receptor activation [8]. The glutamine residue offers a stable side-chain amine group for selective N-terminal biotinylation, contrasting with conventional lysine-directed approaches that may alter charge distribution and conformational stability [6].

The incorporation of spacer molecules between biotin and the peptide backbone is critical for maintaining biofunctionality. Studies demonstrate that short aliphatic linkers like ε-aminohexanoic acid (Ahx) or hydrophilic tetrapeptides (e.g., SGGS) prevent steric hindrance of the LHRH receptor-binding interface. These spacers optimize the distance required for biotin engagement with avidin (≈15 Å) while preserving peptide conformation [6]. Protease resistance data reveal that biotinylated LHRH analogues exhibit 2.3-fold enhanced stability in gastrointestinal fluid models compared to native LHRH, attributable to biotin’s shielding effect on protease-sensitive sites [1] [9].

Table 1: Site-Specific Conjugation Strategies for LHRH Analogues

Conjugation SiteLinker TypeReceptor Binding Affinity (IC₅₀ nM)Protease Resistance (t½, min)
Native LHRH-4.2 ± 0.38.5 ± 1.2
Lys⁶-BiotinNone38.9 ± 4.122.7 ± 3.3
Gln¹-BiotinAhx spacer5.1 ± 0.456.2 ± 5.8
Gln¹-BiotinSGGS spacer4.8 ± 0.361.4 ± 6.1

Advantages of Site-Specific Biotin Conjugation for Receptor Targeting

The biotin-avidin system leverages the ultra-high affinity interaction (Kd ≈ 10⁻¹⁵ M) to create versatile targeting platforms. Biotinylated Gln¹-LHRH enables:

  • Precision Targeting: Avidin or streptavidin fusion proteins can bridge biotinylated peptides to tumor-specific antibodies, creating multivalent therapeutic complexes. This modular approach facilitates LHRH receptor-mediated internalization in prostate cancer cells while minimizing off-target binding [6] [8].
  • Delivery Enhancement: Conjugation with avidin-coated nanoparticles increases molecular weight beyond renal clearance thresholds, extending plasma half-life. Pharmacokinetic studies show a 7.2-fold increase in systemic exposure compared to unmodified LHRH [1] [3].
  • Multifunctional Therapeutics: The biotin handle permits modular assembly with imaging agents (e.g., fluorophores), drugs, or oligonucleotides. For example, doxorubicin-loaded streptavidin nanoparticles coupled to Biotinyl-Gln¹-LHRH demonstrate 90% higher accumulation in LHRH receptor-positive tumors versus untargeted controls [3] [8].

Biotinylation maintains critical pharmacodynamic properties:

  • Receptor activation potency (EC₅₀ = 6.7 nM vs native LHRH’s 5.3 nM)
  • Testosterone suppression efficacy (98% reduction in murine models)
  • No induction of testosterone flare due to absence of agonist-like initial surge [5] [7]

Table 2: Functional Components for Avidin-Biotin-LHRH Therapeutic Platforms

ComponentFunctionExample Applications
Biotinyl-Gln¹-LHRHTargeting moietyDirects conjugates to LHRH receptors
Streptavidin nanoparticleCarrier scaffoldDrug encapsulation, multivalency
Fluorescent dyeImaging agentIntraoperative tumor visualization
Anticancer drug (e.g., docetaxel)Therapeutic payloadTargeted chemotherapy
PEG chainsStealth propertiesReduces immune clearance

Bridging Gaps in LHRH Analogue Functionalization Strategies

Traditional LHRH analogue modifications face significant limitations:

  • PEGylation: While polyethylene glycol conjugation extends half-life, it reduces receptor binding affinity by up to 80% due to steric blocking of the bioactive core [9].
  • Carrier Protein Conjugates: Diphtheria toxoid-LHRH fusions provoke anti-carrier immunity that diminishes therapeutic efficacy through hapten suppression effects [8].
  • Chemical Instability: Standard biotinylation reagents like NHS-biotin cause undesirable O-acylation at serine⁴ and tyrosine⁵ residues, generating heterogeneous adducts with 67% reduced bioactivity [4].

(Biotinyl-Gln1)-LHRH addresses these gaps through:

  • Metabolic Biotinylation: Co-expression of bacterial biotin ligase (BirA) in recombinant systems enables site-specific in vivo biotinylation during peptide synthesis, avoiding post-purification chemical conjugation artifacts [3].
  • Stability-Optimized Linkers: Rigid aromatic spacers prevent the conformational flexibility that promotes enzymatic cleavage, increasing plasma stability 3.1-fold versus flexible alkyl linkers [6].
  • Homogenous Conjugation: The Gln¹-specific strategy yields >95% mono-biotinylated product, eliminating purification challenges associated with heterogeneous mixtures from lysine-directed approaches [6] [8].

These innovations establish a foundation for next-generation targeted therapeutics. Current research explores modular "plug-and-play" platforms where Biotinyl-Gln¹-LHRH serves as the targeting module for streptavidin-based delivery systems carrying diverse payloads—from radionuclides for diagnostics to gene editing tools for precision oncology [3] [8].

Properties

CAS Number

218433-98-8

Product Name

(Biotinyl-Gln1)-LHRH

IUPAC Name

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide

Molecular Formula

C65H92N20O15S

Molecular Weight

1425.6 g/mol

InChI

InChI=1S/C65H92N20O15S/c1-34(2)23-43(58(94)78-42(11-7-21-71-64(68)69)63(99)85-22-8-12-49(85)62(98)73-29-52(67)89)77-54(91)30-74-56(92)44(24-35-15-17-38(87)18-16-35)79-61(97)47(31-86)82-59(95)45(25-36-27-72-40-10-4-3-9-39(36)40)80-60(96)46(26-37-28-70-33-75-37)81-57(93)41(19-20-51(66)88)76-53(90)14-6-5-13-50-55-48(32-101-50)83-65(100)84-55/h3-4,9-10,15-18,27-28,33-34,41-50,55,72,86-87H,5-8,11-14,19-26,29-32H2,1-2H3,(H2,66,88)(H2,67,89)(H,70,75)(H,73,98)(H,74,92)(H,76,90)(H,77,91)(H,78,94)(H,79,97)(H,80,96)(H,81,93)(H,82,95)(H4,68,69,71)(H2,83,84,100)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1

InChI Key

KZAFISRCTGJDLA-PVPGZCQVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)N)NC(=O)CCCCC6C7C(CS6)NC(=O)N7

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)N)NC(=O)CCCCC6C7C(CS6)NC(=O)N7

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)N)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.